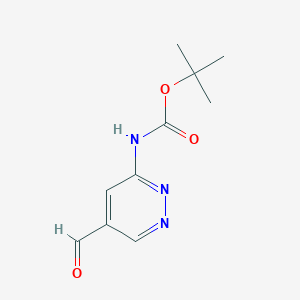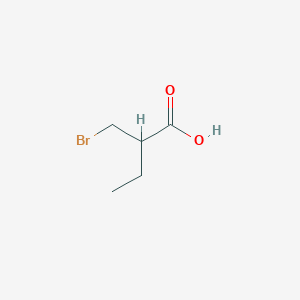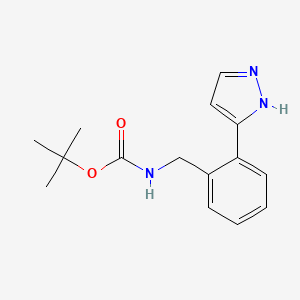![molecular formula C9H15N3S4 B13914851 [(N,N-Dimethyldithiocarbamoyl)methyl] isopropyl cyanocarbonimidodithioate](/img/structure/B13914851.png)
[(N,N-Dimethyldithiocarbamoyl)methyl] isopropyl cyanocarbonimidodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(n,n-dimethyldithiocarbamoyl)methyl] isopropylcyanocarbonimidodithionate is a complex organic compound with the molecular formula C9H15N3S4 This compound is known for its unique structure, which includes both dithiocarbamate and cyanocarbonimidodithionate functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(n,n-dimethyldithiocarbamoyl)methyl] isopropylcyanocarbonimidodithionate typically involves a multi-step process. One common method includes the reaction of n,n-dimethyldithiocarbamate with isopropyl cyanocarbonimidodithionate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity of the final product. The use of catalysts and solvents may also be optimized to enhance the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
[(n,n-dimethyldithiocarbamoyl)methyl] isopropylcyanocarbonimidodithionate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiols and amines.
Substitution: Nucleophilic substitution reactions can occur at the carbon or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols. Substitution reactions can result in a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
[(n,n-dimethyldithiocarbamoyl)methyl] isopropylcyanocarbonimidodithionate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: This compound has been studied for its potential antimicrobial properties, particularly against copper-dependent pathogens.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of [(n,n-dimethyldithiocarbamoyl)methyl] isopropylcyanocarbonimidodithionate involves its interaction with specific molecular targets. The dithiocarbamate group can chelate metal ions, which may disrupt metal-dependent enzymes and pathways. Additionally, the cyanocarbonimidodithionate group can interact with nucleophiles, leading to the formation of covalent bonds with biological molecules. These interactions can result in the inhibition of key biological processes, contributing to its antimicrobial and therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
[(n,n-dimethyldithiocarbamoyl)methyl] isopropylcyanocarbonimidodithionate can be compared with other similar compounds, such as:
N,N-dimethyldithiocarbamate: Known for its antimicrobial properties, particularly against copper-dependent pathogens.
N,N-dimethylacetamide: A high-polarity solvent used in various chemical reactions and industrial processes.
S-cyanoethyl N,N-diethyl dithiocarbamate: Used in the recovery of gold from ores due to its ability to form stable complexes with gold.
Eigenschaften
Molekularformel |
C9H15N3S4 |
|---|---|
Molekulargewicht |
293.5 g/mol |
IUPAC-Name |
(N-cyano-C-propan-2-ylsulfanylcarbonimidoyl)sulfanylmethyl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C9H15N3S4/c1-7(2)16-8(11-5-10)14-6-15-9(13)12(3)4/h7H,6H2,1-4H3 |
InChI-Schlüssel |
BFLPVHZOUYCDJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)SC(=NC#N)SCSC(=S)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-5,6-dichloro-pyrazolo[1,5-a]pyrimidine](/img/structure/B13914774.png)
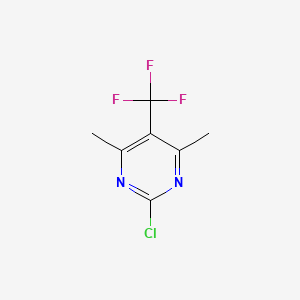

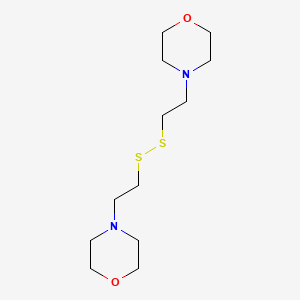
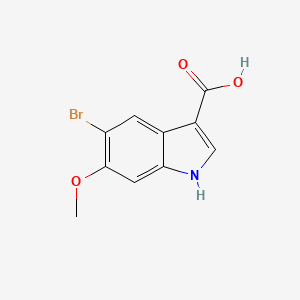

![7-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13914806.png)
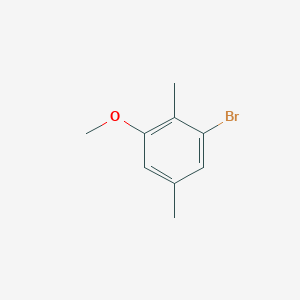
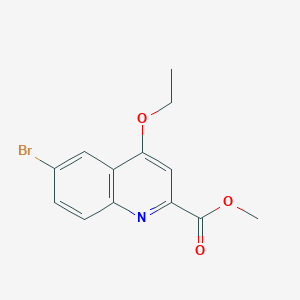
![Methyl 2-(trimethylsilyl)furo[3,2-b]pyridine-5-carboxylate](/img/structure/B13914837.png)

